d-Limoneneon
Description
Contextualizing D-Limonene within Natural Product Chemistry
D-limonene, chemically known as (R)-1-methyl-4-(1-methylethenyl)cyclohexene, is a member of the terpene family, a large and diverse class of organic compounds produced by a variety of plants. jm-distro.comnih.gov Terpenes are secondary metabolites, meaning they are not directly involved in the primary functions of a plant, such as growth and reproduction, but rather serve other purposes like defense against pests and attracting pollinators. jm-distro.com
Limonene (B3431351) exists as two optical isomers, or enantiomers: d-limonene and l-limonene. mdpi.com D-limonene is the more abundant form in nature and is the primary component of the essential oils of citrus fruit peels, such as oranges, lemons, and grapefruits, often comprising up to 95% of the oil. mdpi.comnih.gov It is responsible for the characteristic citrusy aroma. univarsolutions.nonewdirectionsaromatics.com L-limonene, conversely, possesses a piny, turpentine-like scent. wikipedia.org The biosynthesis of d-limonene in plants occurs through the methylerythritol 4-phosphate (MEP) pathway, starting from geranyl diphosphate (B83284) (GPP). researchgate.netnih.gov
Historical Perspectives on Terpene Investigation and D-Limonene Discovery
The study of terpenes dates back to the 19th century with the rise of interest in essential oils. jm-distro.com The term "terpene" was first coined by the German chemist Otto Wallach in the late 1800s. jm-distro.commuzablends.com His pioneering work on the chemical structures of essential oils earned him the Nobel Prize in Chemistry in 1910 and laid the groundwork for modern terpene science. jm-distro.commuzablends.com
The commercial production of d-limonene began in Florida during the 1941-1942 citrus season. nih.gov It was initially recovered from the steam evaporator condensate during the production of citrus molasses. nih.gov By 1946, its commercial production was well-established in Florida. nih.gov The primary methods for obtaining d-limonene commercially are through steam distillation of citrus peels and pulp or by the deterpenation of citrus oils. nih.gov
Significance of D-Limonene as a Monocyclic Monoterpene in Academic Inquiry
D-limonene's status as a readily available, naturally derived monocyclic monoterpene has made it a subject of extensive academic research. mdpi.com Its simple, yet chiral, structure provides a valuable model for studying various chemical reactions and biosynthetic pathways. wikipedia.orgresearchgate.net
Academically, d-limonene is investigated for its potential as a green solvent, a renewable biofuel, and a precursor for the synthesis of other valuable chemicals, such as carvone (B1668592). wikipedia.orgtaylorandfrancis.com Its biological activities, including antioxidant and anti-inflammatory properties, are also a significant focus of research. nih.govdovepress.com Furthermore, metabolic engineering studies are exploring ways to enhance the production of d-limonene in microorganisms like Saccharomyces cerevisiae by manipulating the mevalonate (B85504) (MVA) pathway. oup.com This research aims to create sustainable and efficient methods for producing this versatile compound. mdpi.com
Interactive Data Tables
Below are interactive tables summarizing key data about d-limonene.
Table 1: Chemical and Physical Properties of d-Limonene
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₆ | wikipedia.orgnist.govnist.gov |
| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.orgchemicalbook.comnih.gov |
| Odor | Pleasant, lemon-like | chemicalbook.comnih.gov |
| Density | 0.8411 g/cm³ at 20 °C | wikipedia.orgnoaa.gov |
| Melting Point | -74.35 °C (-101.83 °F; 198.80 K) | wikipedia.org |
| Boiling Point | 176 °C (349 °F; 449 K) | wikipedia.orgezychem.com |
| Solubility in Water | Insoluble | chemicalbook.comnoaa.govezychem.com |
| Optical Rotation | +96° to +104° | ezychem.com |
Table 2: Spectroscopic Data of d-Limonene
| Spectroscopic Technique | Key Findings | Source(s) |
| Infrared (IR) Spectroscopy | Data available, characteristic peaks for C-H and C=C bonds. | nist.goviarc.frresearchgate.net |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available. | nist.govnist.gov |
| Nuclear Magnetic Resonance (NMR) | Spectral data has been reported. | iarc.fr |
Structure
3D Structure
Properties
IUPAC Name |
(5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8?,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOCECCLWFDTAP-YGPZHTELSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC[C@H](CC1=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Stereochemical Considerations of D Limonene
Enantiomeric Forms of Limonene (B3431351): D-Limonene, L-Limonene, and Racemic Mixtures
Limonene exists naturally in two enantiomeric forms: d-limonene and l-limonene. scienceinschool.org D-limonene, also denoted as (R)-(+)-limonene, is the more prevalent isomer in nature and is the primary component of essential oils from citrus fruit peels, particularly oranges, where it can constitute up to 97% of the oil content. scienceinschool.orgwikipedia.orgflorachem.comrawsource.comatamankimya.com It is characterized by a sweet, citrusy, orange-like odor. scienceinschool.orgatamanchemicals.commdpi.comflorachem.comrawsource.comatamankimya.com L-limonene, also known as (S)-(−)-limonene, is less common and is found in plants such as caraway, dill, and mint oils, possessing a piny, turpentine-like, or sharper resinous odor. scienceinschool.orgatamanchemicals.commdpi.comacs.orgwikipedia.orgflorachem.comatamankimya.com
A racemic mixture, known as dipentene (B1675403), contains equal amounts of both d-limonene and l-limonene. atamanchemicals.comnih.govwikipedia.orgatamankimya.com While individual enantiomers rotate plane-polarized light in opposite directions (dextrorotatory for d-limonene and levorotatory for l-limonene), a racemic mixture is optically inactive as the rotations cancel each other out. scienceinschool.orgscienceinschool.org Limonene can racemize to dipentene when heated to 300 °C. wikipedia.orgatamankimya.com
Chirality and its Implications for Biological Activity Research
The chirality of limonene is significant because enantiomers can interact differently with other chiral molecules, particularly in biological systems. Biological receptors, enzymes, and proteins are often chiral, and their interactions with a chiral ligand like limonene can be stereospecific. scienceinschool.orgnih.gov This means that the two enantiomers of limonene, despite having the same chemical formula, can elicit different biological responses. scienceinschool.orgnih.govmdpi.com
Research into the biological activities of limonene often needs to consider the specific enantiomer being studied. For instance, the difference in odor perceived between d-limonene and l-limonene is a direct result of their different interactions with chiral olfactory receptors in the nose. scienceinschool.orgscienceinschool.org This principle extends to other biological interactions, including potential therapeutic effects, metabolism, and toxicity.
Comparative Analysis of D-Limonene and L-Limonene in Research Paradigms
Comparative research between d-limonene and l-limonene highlights the importance of stereochemistry in understanding their properties and potential applications. While they share many basic physical and chemical properties, their distinct spatial arrangements lead to differences that are particularly evident in biological contexts and sensory perception. scienceinschool.orgflorachem.com
Studies have investigated the differential biological effects of the enantiomers. For example, research on mosquito repellency showed that synthetic sources of R-limonene and S-limonene were not significantly different in their repellency effects, but a synthetic source of R-limonene was more repellent than a natural source of R-limonene, suggesting that source might also play a role in biological activity. mdpi.comresearchgate.net Another study examining the antibacterial activity against Xanthomonas oryzae pv. oryzae found that the degree of antimicrobial activity was dependent on the chirality, with (S)-limonene showing higher activity than the (R)-enantiomer. jmb.or.kr
In the context of human perception, d-limonene is widely used as a flavoring agent and fragrance due to its pleasant citrus scent, while l-limonene's piny odor is less commonly utilized in these applications. wikipedia.orgflorachem.comrawsource.comatamankimya.com Research on the effects of inhaling chiral fragrances, including limonene enantiomers, on the human autonomic nervous system and self-evaluation indicated that chirality appears to be a central factor in the biological activity of fragrances. nih.gov Inhalation of (+)-limonene (d-limonene) led to increased systolic blood pressure, subjective alertness, and restlessness, while (-)-limonene (B1674923) (l-limonene) caused an increase in systolic blood pressure but did not affect psychological parameters in the same study. nih.gov
The enantiomeric ratio of limonene can also vary depending on the source. While citrus peels are predominantly d-limonene, other plants can have different ratios, with some conifers, for example, having a high percentage of l-limonene. acs.orgnih.gov This variation in natural sources further underscores the need for stereochemical analysis in research involving limonene.
Comparative data on the properties and occurrences of the limonene enantiomers can be summarized as follows:
Research findings also indicate differences in specific biological activities. For example, while d-limonene has shown antibacterial activity against various pathogens, including Listeria monocytogenes and E. coli, and antifungal activity against Candida strains, the comparative efficacy and mechanisms of action between the enantiomers are areas of ongoing investigation. jmb.or.krnih.govmdpi.commdpi.com Studies have explored the effects of d-limonene on bacterial growth inhibition and biofilm formation. jmb.or.krnih.govmdpi.com
Biosynthesis and Natural Occurrence of D Limonene
Phytochemical Pathways of D-Limonene Biosynthesis in Plants
The biosynthesis of d-limonene in plants is a complex enzymatic process that occurs within specialized structures like glandular trichomes. nih.gov The primary pathway for its formation is the methylerythritol 4-phosphate (MEP) pathway. researchgate.net This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate, which are converted through a series of steps into the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov
The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by the enzyme geranyl pyrophosphate (GPP) synthase, resulting in the formation of the ten-carbon intermediate, geranyl pyrophosphate (GPP). nih.gov GPP serves as the direct precursor for a wide array of monoterpenes, including d-limonene. researchgate.netnih.gov
The final and critical step in d-limonene synthesis is the cyclization of GPP, a reaction catalyzed by the enzyme limonene (B3431351) synthase. researchgate.netnih.gov This enzyme facilitates the conversion of the linear GPP molecule into the cyclic structure of limonene. nih.gov It is noteworthy that different plant species can possess distinct limonene synthases that produce either the d- or l-enantiomer (B50610) of limonene. researchgate.net For instance, in caraway (Carum carvi), GPP is cyclized to (+)-limonene by a specific monoterpene synthase. nih.gov This (+)-limonene can then be further metabolized into other compounds like (+)-trans-carveol and subsequently (+)-carvone, or it can be stored. nih.gov The regulation of these enzymatic steps, particularly the activity of limonene-6-hydroxylase, plays a crucial role in determining the final composition of the essential oil. nih.gov
Distribution and Abundance in Botanical Sources, particularly Citrus Species
d-Limonene is widely distributed throughout the plant kingdom, having been identified in over 300 essential oils. atamanchemicals.comnih.gov It is particularly abundant in the peels of citrus fruits, where it is the major volatile component. nih.govmdpi.com The concentration of d-limonene in the essential oils of citrus rinds can be exceptionally high, often constituting up to 98% of the oil by weight. atamanchemicals.comnih.gov
The distribution and abundance of d-limonene can vary significantly depending on the plant species, cultivar, and even environmental factors. mdpi.com While the d-isomer is predominant in most citrus oils, the l-isomer, l-limonene, is found in higher concentrations in plants like Cymbopogon nardus and Cymbopogon citratus. mdpi.com
Below is a table summarizing the d-limonene content in the essential oils of various citrus species.
| Botanical Source (Common Name) | Species Name | D-Limonene Content (%) |
| Orange | Citrus sinensis | Up to 98% |
| Lemon | Citrus limon | 58.967% (pressed), 38.552% (distilled) |
| Grapefruit | Citrus paradisi | Major constituent |
| Lime | Citrus aurantifolia | Major constituent |
| Tangerine | Citrus reticulata | 89.7% (peel) |
This table is interactive. You can sort the columns by clicking on the headers.
Research has shown that the yield of limonene can vary even within the same species. For example, one study reported a limonene yield of 1.13% from Citrus sinensis peels, while another found a yield of 0.96%. injasr.org Similarly, for Citrus limon, reported yields have ranged from 0.76% to 1.93%. injasr.org
Extraction Methodologies for Research and Industrial Applications
The extraction of d-limonene from plant materials, particularly citrus peels, is a well-established practice with several methods employed for both research and industrial purposes.
Hydrodistillation is a common and effective method for extracting essential oils, including d-limonene, from plant matter. ijcrt.orgredalyc.org This technique involves co-distilling the plant material with water. researchgate.net The steam produced carries the volatile compounds, like d-limonene, which are then condensed and collected. rawsource.com Because d-limonene is immiscible with water, it can be easily separated from the aqueous distillate. ijrar.org
A key advantage of hydrodistillation is that it allows for the extraction of heat-sensitive compounds at temperatures below their normal boiling point, which for d-limonene is 176°C. ijrar.org This helps to prevent the degradation of the compound during extraction. ijrar.org The Clevenger apparatus is a specific type of hydrodistillation equipment often used for this purpose. redalyc.orgcurrentsci.com Studies have shown that factors such as extraction time and the ratio of plant material to water can influence the yield of d-limonene. gjesr.comresearchgate.net For instance, research on Citrus reticulata Blanco peels demonstrated an essential oil yield of 1.65 wt.% containing 89.7% d-limonene using hydrodistillation. currentsci.com
Besides hydrodistillation, several other methods are utilized for d-limonene extraction:
Cold Pressing: This is a traditional mechanical extraction method where the citrus rinds are pressed to release the essential oils. rawsource.com It is favored for its efficiency and for preserving the natural fragrance of the oil as no heat is used. rawsource.com
Solvent Extraction: This method involves using a solvent to dissolve the essential oils from the plant material. rawsource.com The solvent is then evaporated to leave behind the concentrated oil. rawsource.com While effective, this method is less common for d-limonene from citrus due to the success of other techniques. rawsource.com
Steam Distillation: Similar to hydrodistillation, this method uses steam to vaporize the volatile compounds from the citrus peels. rawsource.comgjesr.com The vapor is then condensed and the oil is separated from the water. rawsource.com It is a widely used industrial method. atamankimya.com
Supercritical CO₂ Extraction: This is a more advanced technique that uses carbon dioxide in its supercritical state as a solvent. researchgate.net While it can be highly efficient, it requires significant investment in specialized equipment. researchgate.net
Microwave-Assisted Extraction: This is an improved distillation technique that utilizes microwaves to heat the plant material, often resulting in a more efficient extraction process. researchgate.net
The choice of extraction method depends on various factors, including the desired purity of the d-limonene, the scale of production, and economic considerations.
Mechanistic Insights into D Limonene S Biological Activities Preclinical Focus
Investigation of Antioxidant Mechanisms
D-limonene has demonstrated notable antioxidant properties by modulating various cellular pathways and enzymatic activities. nih.govresearchgate.net In preclinical studies, it has been shown to counteract oxidative stress by enhancing the activity of key antioxidant enzymes. nih.govresearchgate.net
One of the primary mechanisms is the upregulation of endogenous antioxidant defenses. Studies in rats have shown that d-limonene treatment elevates the levels of renal catalase, glutathione (B108866) peroxidase (GPx), and superoxide (B77818) dismutase (SOD). nih.gov These enzymes play a crucial role in neutralizing reactive oxygen species (ROS). For instance, SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide, which is then reduced to water by catalase and GPx. nih.gov
Furthermore, d-limonene has been observed to decrease markers of oxidative stress, such as malondialdehyde (MDA) and nitric oxide (NO) levels. nih.gov MDA is a product of lipid peroxidation and serves as an indicator of oxidative damage to cell membranes. By reducing MDA levels, d-limonene helps to preserve membrane integrity. nih.govresearchgate.net In a study on rats with carbon tetrachloride-induced toxicity, d-limonene prevented lipid oxidation and reduced the activities of catalase, superoxide dismutase, and glutathione peroxidase. mdpi.com Another study found that d-limonene pretreatment in male Wistar rats with induced oxidative stress showed significant protective effects. nih.gov
The antioxidant activity of d-limonene is also linked to its ability to inhibit the production of ROS. mdpi.com For example, it has been shown to inhibit low ROS production induced by Aβ1-42 oligomers and to inhibit the activity of NADPH oxidase subunits, which are major sources of cellular ROS. mdpi.com
| Parameter | Effect of D-Limonene | Experimental Model |
| Catalase (CAT) | Increased activity | Diabetic rats, Rats with acute kidney injury |
| Glutathione Peroxidase (GPx) | Increased activity | Diabetic rats, Rats with acute kidney injury |
| Superoxide Dismutase (SOD) | Increased activity | Diabetic rats, Rats with acute kidney injury |
| Malondialdehyde (MDA) | Decreased levels | Diabetic rats |
| Nitric Oxide (NO) | Decreased levels | Diabetic rats |
| Lipid Peroxidation | Inhibited | Rats with carbon tetrachloride-induced toxicity |
Elucidation of Anti-Inflammatory Pathways
The anti-inflammatory effects of d-limonene are well-documented in various preclinical models and are attributed to its ability to modulate multiple signaling pathways and inflammatory mediators. mdpi.comkjpp.net
A key mechanism is the inhibition of pro-inflammatory cytokines. D-limonene has been shown to reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com In animal models of ulcerative colitis, d-limonene treatment significantly suppressed the expression of these cytokines. spandidos-publications.com This effect is partly mediated by the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. mdpi.comaimspress.com D-limonene has been found to inhibit the activation of NF-κB, thereby preventing the transcription of its target genes, which include many pro-inflammatory cytokines. mdpi.comkjpp.net
D-limonene also influences the expression and activity of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govspandidos-publications.com Overproduction of NO by iNOS and prostaglandins (B1171923) by COX-2 contributes to the inflammatory process. Studies have demonstrated that d-limonene can suppress the expression of both iNOS and COX-2, leading to a reduction in the production of these inflammatory mediators. spandidos-publications.comnih.gov For instance, in a rat model of ulcerative colitis, d-limonene treatment significantly decreased COX-2 protein expression levels. spandidos-publications.com
Furthermore, d-limonene has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of inflammation. kjpp.net It can also inhibit the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in tissue remodeling during inflammation. nih.govspandidos-publications.com
| Inflammatory Mediator/Pathway | Effect of D-Limonene | Experimental Model |
| TNF-α, IL-6, IL-1β | Decreased production/expression | Animal models of inflammation, Ulcerative colitis rat model |
| NF-κB | Inhibition of activation | Cellular and animal models |
| iNOS | Suppression of expression | Ulcerative colitis rat model, Rats with doxorubicin-induced inflammation |
| COX-2 | Suppression of expression | Ulcerative colitis rat model, Rats with doxorubicin-induced inflammation |
| Prostaglandin (B15479496) E2 (PGE2) | Decreased production | Ulcerative colitis rat model |
| MMP-2, MMP-9 | Suppression of gene expression | Ulcerative colitis rat model |
| MAPK/ERK pathway | Modulation | Myocardial infarction rat model |
Studies on Gastrointestinal Protective Mechanisms
D-limonene exhibits significant gastroprotective effects, which are mediated through various mechanisms including the modulation of mucus production and the regulation of gene expression in the gastrointestinal system. mdpi.commedicalnewstoday.com
Mucus Production Modulation
A crucial aspect of d-limonene's gastroprotective action is its ability to enhance the gastric mucosal defense system. mdpi.com One of the key components of this defense is the mucus layer, which acts as a physical barrier against gastric acid and other damaging agents. Studies have shown that oral administration of d-limonene can increase local gastric mucosal defense mechanisms, including mucus secretion. mdpi.com The essential oil of Citrus aurantium, with d-limonene as its major component, has been found to prevent gastrointestinal mucosal injury in rats by increasing mucus production. mdpi.com This effect is thought to be associated with the modulation of prostaglandin E2 (PGE2) levels, which are known to stimulate mucus and bicarbonate secretion. scielo.br
Regulation of Gene Expression in Gastrointestinal Systems
D-limonene's protective effects on the gastrointestinal tract also involve the regulation of gene expression. nchu.edu.tw It has been shown to enhance intestinal barrier function by upregulating the expression of tight junction and adherens junction proteins. nchu.edu.twresearchgate.net In a study using Caco-2 cells, d-limonene treatment increased the expression of tight junction proteins such as occludin, claudin-1, and ZO-1 at both the transcriptional and translational levels. nchu.edu.tw It also upregulated E-cadherin, a key component of adherens junctions. nchu.edu.tw These proteins are essential for maintaining the integrity of the intestinal epithelial barrier, and their upregulation by d-limonene can reduce paracellular permeability. nchu.edu.tw
Furthermore, d-limonene has been found to regulate the expression of genes involved in inflammation and tissue remodeling within the gastrointestinal tract. In a rat model of ulcerative colitis, d-limonene suppressed the gene expression of matrix metalloproteinase-2 (MMP-2) and -9. spandidos-publications.comnih.gov It also inhibited the expression of pro-inflammatory cytokines like TNF-α and IL-6. spandidos-publications.com
Hepatoprotective and Cardioprotective Effects in Experimental Models
Preclinical studies have provided evidence for the hepatoprotective and cardioprotective effects of d-limonene, primarily attributed to its antioxidant and anti-inflammatory properties. researchgate.netmdpi.comchemicalbook.com
In the context of hepatoprotection, d-limonene has been shown to mitigate liver injury induced by various toxins. For example, it has demonstrated a protective effect against adriamycin-induced hepatotoxicity in rats. ijsrst.com In a study on alcoholic liver disease in rats, both finger citron essential oil (rich in d-limonene) and pure d-limonene reduced transaminase levels and alleviated inflammatory cell infiltration and lipid droplet accumulation in the liver. nih.govmdpi.com The underlying mechanisms involve the modulation of oxidative stress and inflammation-related pathways such as the MAPK/Nrf2 and NF-κB/AMPK pathways. nih.govmdpi.com D-limonene has also been found to protect against liver fibrosis. ekb.eg
Regarding its cardioprotective effects, d-limonene has been shown to be effective in models of myocardial infarction. kjpp.net It can reduce the damage to the myocardium by inhibiting the activity of cardiotoxicity biomarkers such as creatine (B1669601) kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and by modulating the MAPK/NF-κB pathway. mdpi.com In a rat model of isoproterenol-induced myocardial infarction, d-limonene pretreatment demonstrated a cardioprotective potential by stabilizing myocardial membranes, improving the scavenging of free radicals, and inhibiting lipid peroxidation. researchgate.net It also reversed the increase in the expression of NF-κB and the subsequent release of inflammatory cytokines in the myocardium. kjpp.net
| Organ | Protective Effect | Key Mechanistic Findings | Experimental Model |
| Liver | Hepatoprotective | Reduced transaminase levels, Alleviated inflammation and lipid accumulation, Modulated MAPK/Nrf2 and NF-κB/AMPK pathways | Alcoholic liver disease rat model, Adriamycin-induced hepatotoxicity rat model |
| Heart | Cardioprotective | Inhibited cardiotoxicity biomarkers (CK-MB, LDH), Modulated MAPK/NF-κB pathway, Stabilized myocardial membranes, Scavenged free radicals | Isoproterenol-induced myocardial infarction rat model |
Immunomodulatory Research
D-limonene has demonstrated significant immunomodulatory properties in various preclinical studies, suggesting its potential to influence both innate and adaptive immune responses. spandidos-publications.comnih.govdovepress.com
Research has shown that d-limonene can modulate the activity of immune cells. For instance, it has been found to enhance the production of antibodies in the spleen and bone marrow of mice more effectively than other monoterpene derivatives. nih.gov In lymphoma-bearing mice, d-limonene increased survival and delayed hypersensitivity reactions. capes.gov.br It also enhanced phagocytosis and microbicidal activity of macrophages and increased nitric oxide production in peritoneal macrophages from these tumor-bearing mice. capes.gov.br
The immunomodulatory effects of d-limonene are also linked to its anti-inflammatory actions. By reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, d-limonene can temper excessive inflammatory responses. nih.gov Conversely, it has been observed to elevate the levels of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, some studies suggest that d-limonene can inhibit cytokine production by CD4+ and CD8+ T cells. nih.gov This indicates a potential role in modulating T-cell mediated immunity.
| Immune Parameter | Effect of D-Limonene | Experimental Model |
| Antibody Production | Elevated | BALB/c mice |
| Phagocytosis | Increased | Lymphoma-bearing mice |
| Microbicidal Activity | Increased | Lymphoma-bearing mice |
| Nitric Oxide (in macrophages) | Increased | Lymphoma-bearing mice |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased | Animal models of inflammation |
| Anti-inflammatory Cytokine (IL-10) | Increased | Animal models of inflammation |
| Cytokine Production by T-cells | Inhibited | Animal study |
Anti-Diabetic Research Approaches
Preclinical research into the anti-diabetic properties of d-limonene has uncovered several potential mechanisms of action, primarily focusing on its antioxidant and regulatory effects on glucose metabolism. In streptozotocin-induced diabetic rat models, d-limonene administration has been shown to significantly lower plasma glucose and HbA1c levels. nih.gov This effect is associated with a reduction in the activity of key gluconeogenesis enzymes, namely glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov Conversely, d-limonene has been observed to enhance liver glycogen (B147801) content and the activity of the glycolytic enzyme glucokinase in these diabetic models. nih.gov
A significant aspect of d-limonene's anti-diabetic potential appears to be its ability to counteract oxidative stress, a major contributor to diabetic complications. phcogres.comsemanticscholar.org Studies have demonstrated that d-limonene treatment can reduce lipid peroxidation and preserve the activity of antioxidant enzymes. phcogres.com In diabetic rats, d-limonene has been shown to decrease levels of malondialdehyde (MDA), a marker of oxidative stress, and nitric oxide (NO), while increasing the levels of crucial antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD). semanticscholar.orgnih.gov This antioxidant activity is believed to be a key mechanism behind its observed antihyperglycemic effects. phcogres.com
Furthermore, d-limonene has demonstrated the ability to inhibit protein glycation, a process implicated in the secondary complications of diabetes. nih.gov In vitro studies have shown a significant reduction in protein glycation with d-limonene treatment. nih.gov Mechanistically, it is suggested that d-limonene stabilizes protein structure through hydrophobic interactions, thereby protecting key glycation sites. nih.gov In 3T3-L1 adipocytes, a cell line used for studying diabetes, (R)-(+)-limonene has been found to stimulate glucose uptake and lipolysis, upregulate the expression of glucose transporter 1 (GLUT1), and suppress adipose triglyceride lipase (B570770) (ATGL). nih.gov
| Model System | Key Findings | Postulated Mechanism of Action |
| Streptozotocin-induced diabetic rats | Reduced plasma glucose and HbA1c. nih.gov | Inhibition of gluconeogenic enzymes (glucose-6-phosphatase, fructose-1,6-bisphosphatase); Increased glycolytic enzyme activity (glucokinase). nih.gov |
| Streptozotocin-induced diabetic rats | Decreased lipid peroxidation and markers of oxidative stress (MDA, NO); Increased antioxidant enzyme levels (GSH, GPx, CAT, SOD). phcogres.comsemanticscholar.orgnih.gov | Antioxidant and free radical scavenging activity. phcogres.comsemanticscholar.org |
| In vitro (BSA protein) | Inhibition of protein glycation. nih.gov | Stabilization of protein structure via hydrophobic interactions. nih.gov |
| 3T3-L1 adipocytes | Stimulated glucose uptake and lipolysis; Upregulated GLUT1 expression. nih.gov | Modulation of glucose transport and lipid metabolism pathways. nih.gov |
Anticancer and Chemopreventive Research (Focus on Cellular and Molecular Mechanisms)
D-limonene has been the subject of extensive preclinical research to elucidate its anticancer and chemopreventive properties. These investigations have focused on its effects on fundamental cellular processes that are dysregulated in cancer, including proliferation, apoptosis, and angiogenesis.
A primary mechanism through which d-limonene exerts its anticancer effects is the inhibition of cellular proliferation. In vitro studies using various cancer cell lines have consistently demonstrated that d-limonene can suppress cell growth in a dose- and time-dependent manner. nih.gov For instance, in human lung cancer cell lines A549 and H1299, d-limonene has been shown to inhibit cell viability and suppress colony formation. nih.govsemanticscholar.org Similar antiproliferative activity has been observed in human colorectal adenocarcinoma (Caco-2) cells and T24 bladder cancer cells. nih.govresearchgate.net
The inhibition of cell proliferation is often linked to the induction of cell cycle arrest. D-limonene has been reported to cause G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net This arrest is associated with the downregulation of key cell cycle regulatory proteins, specifically Cyclin B1 and its partner kinase, CDK1. researchgate.net In silico modeling further suggests that d-limonene can directly interact with both Cyclin B1 and CDK1. researchgate.net
The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells, and d-limonene has been shown to activate this process in various cancer models. researchgate.netspandidos-publications.com The pro-apoptotic effects of d-limonene are often mediated through the intrinsic, or mitochondrial, pathway of apoptosis. spandidos-publications.comcore.ac.uk
Key molecular events in d-limonene-induced apoptosis include the modulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway. researchgate.netfrontiersin.org Research has shown that d-limonene treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.comfrontiersin.org This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytosol. spandidos-publications.comspandidos-publications.com The released cytochrome c then triggers the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, d-limonene has been shown to activate caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an effector caspase). nih.govspandidos-publications.com The activation of caspase-3 leads to the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govspandidos-publications.com
Furthermore, some studies suggest a link between d-limonene-induced autophagy and apoptosis. In lung cancer cells, it has been observed that d-limonene can induce apoptosis by promoting autophagy. nih.govnih.gov The inhibition of autophagy, either through pharmacological inhibitors like chloroquine (B1663885) or by silencing the autophagy-related gene atg5, was found to suppress d-limonene-induced apoptosis. nih.govnih.gov
| Cancer Cell Line | Key Apoptotic Events | Signaling Pathways Implicated |
| LS174T (Colon) | Activation of caspase-3 and -9; PARP cleavage; Increased Bax/Bcl-2 ratio; Cytochrome c release. spandidos-publications.comspandidos-publications.com | Mitochondrial death pathway; Suppression of PI3K/Akt pathway. spandidos-publications.comspandidos-publications.com |
| A549, H1299 (Lung) | Increased expression of Bax and cleaved PARP. nih.gov | Autophagy-mediated apoptosis. nih.govnih.gov |
| Caco-2 (Colorectal) | Caspase activation; PARP cleavage. nih.gov | Apoptotic pathways. nih.gov |
| K562 (Leukemia) | Increased Bax expression; Cytochrome c release; Caspase activation. spandidos-publications.com | Mitochondrial-mediated intrinsic death pathway. spandidos-publications.com |
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Preclinical studies indicate that d-limonene possesses anti-angiogenic properties. In a chick chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis, d-limonene produced a significant dose-dependent reduction in the number of new blood vessels. researchgate.netnih.gov
The anti-angiogenic effects of d-limonene are thought to be mediated, at least in part, by its ability to inhibit the expression of key pro-angiogenic factors. Research on human colon cancer cells has shown that d-limonene can inhibit the expression of vascular endothelial growth factor (VEGF). researchgate.net VEGF is a potent signaling protein that stimulates the formation of blood vessels. The inhibition of VEGF is associated with the downstream suppression of signaling pathways that promote tumor angiogenesis, such as the p38/MAPK and Akt signaling pathways. researchgate.net By inhibiting angiogenesis, d-limonene may help to restrict tumor growth and prevent metastasis. researchgate.netnih.gov
Apoptosis Induction Mechanisms
Neuroprotective Investigations
Emerging preclinical evidence suggests that d-limonene may have neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov The proposed mechanisms of action are primarily linked to its antioxidant and anti-inflammatory properties. nih.govresearchgate.net
In models of Alzheimer's disease, d-limonene has been shown to protect neurons from cellular damage. mdpi.com One key mechanism is its ability to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com By inhibiting AChE, d-limonene may help to increase acetylcholine levels, which are often depleted in Alzheimer's disease. dovepress.com
D-limonene also appears to counteract the neurotoxicity induced by amyloid-beta (Aβ) oligomers, which are a hallmark of Alzheimer's disease. mdpi.com It has been shown to protect primary cortical neurons from Aβ-induced cell damage by preventing the production of reactive oxygen species (ROS) and blocking the hyperfunction of Kv3.4 potassium channels. mdpi.commdpi.com The antioxidant activity of d-limonene is crucial in this context, as it helps to mitigate the oxidative stress that contributes to neuronal damage. nih.govmdpi.com
Furthermore, d-limonene has demonstrated anti-inflammatory effects in the brain by reducing the number of activated glial cells and the expression of nitric oxide. nih.govdovepress.com In animal models of peripheral nerve injury, d-limonene has been found to reduce hyperalgesia and astrocytosis, while improving neuronal regeneration and sensorimotor function, by reducing the inflammatory response and upregulating neurotrophic processes. mdpi.com Some studies also suggest that d-limonene can activate the AMPKα signaling pathway, which helps to reduce the cellular damage caused by corticosterone-induced oxidative stress and inflammation. mdpi.comresearchgate.net
Antimicrobial and Anthelmintic Research
D-limonene has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. mdpi.comresearchgate.net The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membranes and cell walls. mdpi.commdpi.com As a lipophilic compound, d-limonene can damage these structures, leading to increased membrane permeability, loss of intracellular components, and ultimately, cell death. ms-editions.clherbmedpharmacol.com
In addition to direct damage to cell structures, d-limonene can also interfere with other critical cellular processes in microorganisms. It has been shown to inhibit the quorum-sensing (QS) system, a cell-to-cell communication process that regulates biofilm formation and virulence in many bacteria. mdpi.com By disrupting QS, d-limonene can inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents. For example, d-limonene has been shown to inhibit biofilm formation in E. coli by reducing the production of extracellular polymeric substances (EPS) and inhibiting the transcription of genes involved in curli formation, a key component of the biofilm matrix. mdpi.com
Research has also explored the anthelmintic (anti-worm) activity of d-limonene. While the precise mechanism is not fully elucidated, it is suggested that d-limonene may exert its effects by inhibiting plasma membrane pumps and key enzymes within the parasites, thereby disrupting their metabolic pathways and growth. innovareacademics.in In vitro studies have shown that d-limonene is effective against the protozoan parasite Giardia lamblia, with evidence suggesting that it induces apoptosis in the parasite, as indicated by increased caspase-3 activity. herbmedpharmacol.com
| Organism/System | Observed Effect | Proposed Mechanism of Action |
| Bacteria (Gram-positive and Gram-negative) | Inhibition of growth. ms-editions.cl | Disruption of cell membrane and cell wall integrity. mdpi.comms-editions.cl |
| E. coli | Inhibition of biofilm formation. mdpi.com | Inhibition of quorum-sensing; Reduced EPS production; Inhibition of curli gene transcription. mdpi.com |
| Fungi (e.g., Candida species) | Inhibition of growth and biofilm formation. mdpi.com | Disruption of cell membrane. mdpi.com |
| Giardia lamblia (parasite) | Inhibition of trophozoites and cysts. herbmedpharmacol.com | Induction of apoptosis (caspase-3 activation). herbmedpharmacol.com |
| Helminths (worms) | Paralysis and death in vitro. innovareacademics.in | Inhibition of plasma membrane pumps and metabolic enzymes. innovareacademics.in |
Antibacterial Action Mechanisms (e.g., Cell Membrane Damage)
The primary antibacterial mechanism of d-limonene is the disruption of the bacterial cell's structural integrity, specifically targeting the cell membrane and cell wall. mdpi.com Owing to its lipophilic and hydrophobic characteristics, d-limonene is capable of promoting the solubilization of lipids within the plasma membrane. mdpi.com This interaction leads to significant damage, manifesting as increased cell membrane permeability, alterations in membrane potential, and the leakage of essential intracellular components such as proteins, lipids, and nucleic acids. mdpi.comnih.govresearchgate.net
At the subcellular level, d-limonene interferes with lipid packing, which alters the properties of the membrane's condensed phase and results in membrane fluidization in bacterial models. mdpi.com This disruption of the fundamental barrier between the cell and its environment ultimately leads to bacterial cell death.
Antifungal Efficacy Studies
D-limonene exhibits significant antifungal activity against a variety of fungal species through mechanisms that parallel its antibacterial actions, primarily involving the disruption of the cell membrane. mdpi.com However, its effect on fungi is distinguished by its interaction with components unique to the fungal cell membrane, namely ergosterol (B1671047) and the cell wall component β-1,3-glucan. mdpi.com Ergosterol is vital for maintaining the integrity and function of the fungal cell membrane, and a reduction in its levels can be lethal to the cell. mdpi.com
Preclinical studies have demonstrated d-limonene's efficacy against several pathogenic fungi. Research on various Candida species, including C. albicans, C. krusei, C. glabrata, and C. parapsilosis, found that limonene (B3431351) concentrations of 500 µM or greater inhibited fungal growth. nih.gov Transmission electron microscopy (TEM) analysis of these treated Candida cells revealed extensive damage, including compromised cell walls, altered intracellular structures, nuclear modifications, and mitochondrial damage, sometimes culminating in complete cell wall rupture. nih.gov
Similar destructive effects were observed in studies on Fusarium graminearum, where a d-limonene formulation induced hyphal breakage and shrinkage. frontiersin.org TEM observations confirmed that the treatment damaged the structure of the cell membrane, cell wall, and various organelles within the hyphae. frontiersin.org Further research has documented d-limonene's inhibitory action against other fungi such as Aspergillus niger and Fusarium oxysporum. researchgate.net In one study, d-limonene achieved 100% inhibition of A. niger growth at a concentration of 500 ppm. researchgate.net Investigations into DL-limonene's effect on various yeasts established minimum inhibitory concentration (MIC) values ranging from 500 to 4000 μg/mL, depending on the specific yeast strain. tubitak.gov.tr
Antibiofilm Activity Research
D-limonene has demonstrated notable efficacy in inhibiting the formation of microbial biofilms, which are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. mdpi.com The antibiofilm activity is often concentration-dependent and is effective against a range of bacterial species. mdpi.com
A key mechanism of this activity is the inhibition of the initial bacterial adhesion to surfaces, a critical first step in the biofilm formation cascade. ms-editions.clnih.gov Studies focusing on Streptococcus species, including the pathogenic S. pyogenes and the dental caries-associated S. mutans, reported that d-limonene at a concentration of 400 μg/ml could achieve 75-95% inhibition of biofilm formation. nih.gov This effect is linked to the downregulation of specific genes, such as mga, covR, and vicR, which are responsible for regulating the expression of surface-associated proteins crucial for adhesion and biofilm structure. nih.gov For S. mutans, d-limonene has shown biofilm inhibition rates as high as 94.88% at a concentration of 10.5 mg/mL. mdpi.com
Table 1: Research Findings on D-Limonene's Antibiofilm Activity
| Microorganism | D-Limonene Concentration | Observed Effect | Reference |
|---|---|---|---|
| Streptococcus mutans | 10.5 mg/mL | 94.88% biofilm inhibition | mdpi.com |
| Streptococcus uberis | 3.3 mg/mL | 88.25% biofilm inhibition | mdpi.com |
| Streptococcus pyogenes | 400 µg/mL | ~75-95% biofilm inhibition | nih.gov |
| Escherichia coli | 25 µL/mL | 92% biofilm inhibition; 60% reduction in EPS production | mdpi.com |
| Pseudomonas aeruginosa | 0.8–4 mg/mL | 17–30% reduction in autoinducer production | mdpi.com |
Genotoxicity Assessments (e.g., Ames Test, Mammalian Comet Assay)
Genotoxicity assessments have been conducted to evaluate the potential of d-limonene to cause damage to genetic material. The available preclinical data from a battery of tests consistently indicate that d-limonene is not genotoxic.
The Ames test , a widely used method for identifying chemical mutagens, has repeatedly shown negative results for d-limonene. canada.cabayer.com The compound was tested in multiple strains of Salmonella typhimurium (including TA98, TA100, TA102, TA1535, TA1537, and TA1538) both with and without metabolic activation systems, and no mutagenic activity was detected. canada.cabayer.commdpi.com
The mammalian Comet assay , an in vivo test that detects DNA strand breaks in eukaryotic cells, has also returned negative results. canada.caeuropa.eu In one study, mice were administered a high oral dose of d-limonene (2000 mg/kg body weight), and no significant DNA damage was observed in cells isolated from a wide range of organs, including the liver, kidney, lung, and bone marrow. europa.eu Another investigation specifically using the in vivo Comet assay on isolated kidney cells from rats classified d-limonene as a non-genotoxic, epigenetic carcinogen, as it failed to induce any significant increase in DNA migration. nih.gov
Other genotoxicity studies support these findings. D-limonene did not increase the frequency of forward mutations in the mouse L5178Y cell assay and also tested negative in an in vivo mammalian spot test in mice. canada.cabayer.com
Table 2: Summary of D-Limonene Genotoxicity Studies
| Assay | Test System | Result | Reference |
|---|---|---|---|
| Ames Test | Salmonella typhimurium (various strains) | Negative (with and without metabolic activation) | canada.cabayer.commdpi.com |
| In vivo Mammalian Comet Assay | Mouse (oral administration) | Negative (no DNA damage in multiple organs) | europa.eu |
| In vivo Mammalian Comet Assay | Rat (kidney cells) | Negative | nih.gov |
| Mouse Lymphoma Assay (TK locus) | Mouse L5178Y cells | Negative | bayer.com |
| Mammalian Spot Test | Mouse (in utero) | Negative | canada.ca |
Interactions with Cellular and Molecular Targets
Research into the molecular interactions of d-limonene has identified its ability to bind to specific cellular receptors. Computational modeling and molecular docking analyses have predicted that limonene has the capacity to bind to adenosine (B11128) receptors, specifically the A2A and A2B subtypes. ulb.ac.be
Subsequent pharmacological studies have validated these predictions, confirming that d-limonene has a high affinity for the A2A adenosine receptor (A2AAR) and can function as an agonist at this site. ulb.ac.be Further evidence for this interaction comes from competitive binding assays, which demonstrated that limonene competes with CGS 21680, a known selective A2AAR agonist, for the same binding site on the receptor. ulb.ac.be In silico studies have also explored potential interactions with other receptors, including the fat mass and obesity-associated protein (FTO) and nuclear receptors like peroxisome proliferator-activated receptors (PPAR), suggesting a broader range of molecular targets may exist.
D-limonene has been shown to modulate the activity of several key enzymes involved in metabolism and cellular energy production.
Metabolic Enzymes: D-limonene interacts with the cytochrome P450 (CYP450) superfamily of enzymes, which are central to the metabolism of foreign compounds. In vitro studies using mouse liver microsomes found that d-limonene inhibits the activity of specific isoforms, including p-nitrophenol hydroxylase (a marker for CYP2E1) and 7-ethoxyresorufin (B15458) O-deethylase (EROD, a marker for CYP1A1). tandfonline.com Conversely, in vivo administration to mice led to an increase in the activity of several CYP450 enzymes and elevated the protein level of CYP2B1. tandfonline.com In studies with rat liver cells, an essential oil rich in d-limonene was found to downregulate phase I metabolic enzymes (CYP1A2, CYP2E1, CYP3A4) while upregulating the phase II detoxification enzyme glutathione S-transferase (GST). mdpi.com
Energy Metabolism Enzymes: The antimicrobial activity of d-limonene is partly attributable to its interference with enzymes critical for energy production in pathogens. In both Listeria monocytogenes and Staphylococcus aureus, limonene treatment resulted in a significant decrease in the activity of various ATPases (including Na+K+-ATPase and Ca2+-ATPase). nih.govresearchgate.netnih.gov This inhibition disrupts cellular ion balance and, coupled with reduced activity of the respiratory chain complexes, hinders the synthesis of ATP, leading to a state of metabolic dysfunction and cell death. nih.govresearchgate.netnih.gov In S. aureus, d-limonene also inhibited key enzymes of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH). researchgate.net
D Limonene in Chemical Synthesis and Industrial Transformations
Role as a Precursor in Organic Synthesis (e.g., Carvone (B1668592) Synthesis)
D-limonene serves as a crucial starting material in the synthesis of other valuable chemical compounds, most notably carvone. atamanchemicals.comwikipedia.org The large-scale availability of d-limonene as a byproduct of the orange juice industry makes the synthesis of carvone from this precursor economically viable. wikipedia.org
The conversion of d-limonene to carvone is a multi-step process. chemicalbook.com A common synthetic route involves the regioselective addition of nitrosyl chloride to the endocyclic double bond of d-limonene. chemicalbook.comrsc.org This is followed by dehydrochlorination to form carvoxime, which is then hydrolyzed, often using a weak acid like oxalic acid, to yield carvone. rsc.orggoogle.com The use of a weak acid is critical to prevent the formation of the aromatic compound carvacrol. rsc.org This process, starting from R-(+)-limonene, produces R-(−)-carvone. wikipedia.org Symrise has developed and patented a "truly green" proprietary process for producing l-Carvone from d-Limonene that eliminates millions of liters of wastewater compared to traditional methods. symrise.com
Beyond carvone, d-limonene can be transformed into other chemical intermediates. Through oxidation, it can yield carveol (B46549) and limonene (B3431351) oxide. chemicalbook.com Dehydrogenation with sulfur produces p-cymene. chemicalbook.comwikipedia.org Furthermore, hydrohalogenation followed by acid hydrolysis can lead to the formation of cyclic terpene alcohols. scentree.co
Applications as a Renewable-Based Solvent
D-limonene is increasingly recognized as a green and effective solvent, offering a renewable alternative to petroleum-based solvents like toluene, acetone, and chlorinated hydrocarbons. mcgroup.co.ukatamanchemicals.com Its derivation from citrus peel waste, a byproduct of the juice industry, underscores its sustainable credentials. rawsource.comrsc.org
Mechanism of Solvent Action (e.g., non-polar nature, dissolution of lipids/hydrocarbons)
As a non-polar, water-insoluble aliphatic hydrocarbon, d-limonene is highly effective at dissolving oils, greases, lipids, and other non-polar substances. arrochem.commdpi.com This property is attributed to its chemical structure, which is similar to many hydrocarbons and lipids, allowing it to effectively solvate and break down these materials. mdpi.com Its efficacy as a solvent is also quantified by its high Kauri-Butanol (KB) value of 67, indicating a strong ability to dissolve various substances. qualitas1998.net This makes it a powerful cleaning and degreasing agent in both industrial and household settings. arrochem.comatamankimya.com
Applications in Green Chemistry and Sustainable Processes
The use of d-limonene aligns with the principles of green chemistry by utilizing a renewable feedstock and offering a biodegradable, less toxic solvent option. arrochem.comrawsource.com It has found applications in a wide array of sustainable processes. In industrial cleaning, it is used for degreasing metals and cleaning electronic components. arrochem.comatamankimya.com It also serves as a paint stripper and a fragrant substitute for turpentine. wikipedia.orgatamanchemicals.com
Recent research has highlighted its potential in more advanced applications. For instance, d-limonene has been successfully used to detach components of end-of-life photovoltaic solar panels, facilitating the recovery of valuable materials. mdpi.com It is also being explored as a bio-based expander molecule in the synthesis of micellar templated mesoporous silica, offering a greener alternative to fossil-based chemicals. rsc.org Furthermore, innovative methods are being developed to transform limonene into high-value organic compounds through C-H activation processes, paving the way for more sustainable chemical manufacturing.
Utilization in Flavor and Fragrance Chemistry
D-limonene is a cornerstone of the flavor and fragrance industry due to its characteristic fresh, sweet, and citrusy aroma, reminiscent of orange peels. wikipedia.orglaxmideewanfragrances.com It is the primary fragrance component of citrus peels and is widely used to impart a pleasant scent to a vast range of products. wikipedia.org
In the fragrance industry, d-limonene is a key ingredient in perfumes, colognes, aftershave lotions, bath products, and other personal care items. wikipedia.orgatamankimya.com It is often used as a top note in fragrance compositions, providing an initial burst of freshness. vedaoils.comperfumersworld.com Its versatility allows it to blend well with other citrus and floral notes. perfumersworld.com
In the food and beverage industry, d-limonene is utilized as a flavoring agent in products such as non-alcoholic beverages, ice cream, baked goods, and chewing gum. chemicalbook.comnih.gov It can also be used to mask the bitter taste of other ingredients, such as alkaloids in medicines. wikipedia.org
Development of D-Limonene-Based Pesticides and Insect Repellents
D-limonene is recognized as a botanical insecticide and is used in the formulation of natural pest control products. wikipedia.orgatamankimya.com Its use as an active ingredient in pesticides has been registered in countries like Canada. pesthq.ca It is considered an environmentally friendly alternative to synthetic pesticides. alliancechemical.com
Mechanisms of Insecticidal and Deterrent Action
The insecticidal action of d-limonene is primarily physical. When applied directly to insects such as ants, fleas, and cockroaches, it dissolves the waxy coating of their exoskeleton. pesthq.caorientjchem.org This leads to the clogging of the insects' breathing spiracles, causing them to suffocate. pesthq.ca Some research also suggests a neurotoxic mode of action, where it may inhibit the enzyme acetylcholinesterase, leading to hyperexcitation, paralysis, and death of the insect. brazilianjournals.com.br
In addition to its lethal effects, the strong citrus scent of d-limonene also acts as a repellent, creating a defensive barrier that deters insects. pesthq.ca Studies have shown its repellent activity against various pests, including German cockroaches and mosquitoes. orientjchem.orgresearchgate.net The effectiveness of d-limonene as an insecticide can be enhanced when used in combination with other substances, a concept known as synergism. For example, its ability to dissolve the waxy cuticle of insects can facilitate the penetration of other insecticides. google.com
Research has demonstrated the efficacy of d-limonene against a range of insect pests:
| Pest Species | Observed Effect | Source |
|---|---|---|
| German cockroach (Blattella germanica) | Slightly toxic topically, fumigant mortality at high concentrations, repellent activity at high concentrations. | researchgate.netjst.go.jp |
| House fly (Musca domestica) | Slightly toxic topically. | researchgate.netjst.go.jp |
| Rice weevil (Sitophilus oryzae) | Fumigant mortality at high concentrations. | researchgate.netjst.go.jp |
| Western corn rootworm (Diabrotica virgifera virgifera) | Inhibition of egg hatch at high concentrations, moderate toxicity to larvae in soil. | researchgate.netjst.go.jp |
| Bedbugs (Cimex cimicidae) | Kills on contact by destroying the waxy layer of the respiratory system. | orientjchem.org |
| Fall armyworm (Spodoptera frugiperda) | High mortality at low concentrations, neurotoxic effects. | brazilianjournals.com.br |
| Various aphids | Effective in controlling populations. | google.com |
Compound Names
| Compound Name | |
|---|---|
| D-Limonene | |
| Carvone | |
| Carveol | |
| Limonene oxide | |
| p-Cymene | |
| α-Terpinene | |
| Carvacrol | |
| Nitrosyl chloride | |
| Carvoxime | |
| Oxalic acid | |
| Toluene | |
| Acetone | |
| Acetylcholinesterase |
Ecological Impact Studies of Botanical Pesticides
D-Limonene, a naturally occurring monoterpene extracted from the peels of citrus fruits, is utilized as an active ingredient in a variety of botanical pesticides. alliancechemical.comnih.gov Its use as a greener alternative to synthetic pesticides has prompted studies into its environmental fate and ecological impact. alliancechemical.comepa.gov Research focuses on its behavior in different environmental compartments—soil, water, and air—and its effects on non-target organisms.
D-Limonene is characterized by high volatility and low water solubility. canada.caregulations.gov Consequently, when released into the environment, its primary route of dissipation is through volatilization into the atmosphere. regulations.gov In the air, it undergoes rapid photodegradation, reacting with hydroxyl radicals, ozone, and nitrate (B79036) radicals. mst.dk The estimated atmospheric half-life for d-limonene is short, with calculated values ranging from minutes to a few hours. mst.dk This rapid degradation in the atmosphere means it is not considered a persistent air pollutant.
In soil, d-Limonene is expected to have low to slight mobility. mst.dk It is biodegradable under aerobic conditions, with microbial activity playing a role in its breakdown. regulations.govresearchgate.net One study noted that d-limonene was rapidly degraded in both sandy clay and clay loam soils. researchgate.net Its high volatility also contributes to its dissipation from soil surfaces. mst.dk Due to its properties, it is not expected to be persistent in soil or to leach into groundwater. canada.ca
When it enters aquatic environments, d-limonene is expected to adsorb to sediment and suspended organic matter and to volatilize rapidly. who.int However, it is classified as very toxic to aquatic life, with potential for long-lasting effects. europa.euamazonaws.com Single-dose toxicity testing indicates that d-limonene is highly toxic to fish and other aquatic organisms. amazonaws.com The European Union's assessment noted that the available data were not sufficient to conclusively demonstrate an acceptable risk to non-target organisms. europa.eu
Research Findings on the Ecotoxicity of d-Limonene
| Organism Group | Toxicity Level | Research Findings | Citations |
| Mammals | Low | Studies show low acute toxicity via oral and dermal routes. | canada.caamazonaws.com |
| Birds | Low / Practically Nontoxic | Found to be practically nontoxic or slightly toxic to birds in environmental exposure studies. | epa.govamazonaws.comepa.gov |
| Fish | High / Very Toxic | Classified as very toxic to aquatic life. | europa.euamazonaws.com |
| Aquatic Invertebrates | High / Very Toxic | Shows high acute toxicity to aquatic invertebrates like Daphnia. | who.inteuropa.eu |
| Insects (Non-target) | High (Assumed) | Assumed to be highly toxic to bees and other insects due to its insecticidal mode of action. | amazonaws.com |
| Earthworms | High | Studies have shown d-limonene to be highly toxic to earthworms (Eisenia foetida). | who.intamazonaws.com |
The biodegradation of d-limonene can lead to the formation of various metabolites. In soil, possible degradation metabolites include thymol, cymene, and isoterpinolene. researchgate.net In the presence of air and light, d-limonene can also readily auto-oxidize, forming products such as limonene hydroperoxides, carveol, and carvone.
Challenges and Advancements in D Limonene Research and Application
Overcoming Limitations: Volatility, Solubility, and Stability Considerations
A primary hurdle in the research and application of d-limonene is its high volatility, low solubility in aqueous systems, and thermal instability. mdpi.comnih.govmdpi.comresearchgate.netmdpi.comjpionline.org As a hydrophobic compound, formulating d-limonene into water-based systems presents a significant challenge. nih.gov Its tendency to easily volatilize and oxidize leads to a loss of activity and limits its shelf life and efficacy in various products, including pharmaceuticals and food applications. nih.govmdpi.com For instance, its instability can compromise its antimicrobial activity in food matrices. nih.gov These limitations necessitate the development of strategies to protect d-limonene from environmental degradation and enhance its dispersibility and retention. mdpi.com
Nanoencapsulation and Delivery System Research
Nanoencapsulation and the development of advanced delivery systems have emerged as promising strategies to address the limitations of d-limonene. mdpi.commdpi.comnih.gov These technologies aim to encapsulate d-limonene within protective nanocarriers, thereby improving its stability, solubility, and controlled release. mdpi.commdpi.comnih.gov Various nano-delivery systems are being investigated for d-limonene, including nanoemulsions, nanoliposomes, solid lipid nanoparticles, nanostructured lipid carriers, nanosuspensions, self-microemulsifying drug delivery systems (SMEDDS), polymeric nanoparticles, microemulsions, and complex coacervated powders. mdpi.comnih.govmdpi.comresearchgate.netmdpi.comjpionline.orgnih.govada.orgmdpi.comacs.orgnih.govresearchgate.netresearchgate.net Nanoencapsulation can effectively solubilize essential oils like d-limonene in the aqueous phase by creating small oil droplets dispersed within the continuous phase, often with the aid of surfactants. mdpi.com
Enhancement of Bioavailability through Formulation
Formulation strategies, particularly those involving nanoencapsulation and lipid-based systems, have demonstrated significant potential in enhancing the bioavailability of d-limonene. mdpi.comnih.govada.orgnih.govresearchgate.net Due to its lipophilic nature, high oral doses of pure d-limonene may be required to achieve effective absorption, potentially leading to undesirable gastrointestinal effects. ada.orgnih.gov Lipid-based formulations have been shown to increase the solubility of d-limonene substantially, leading to enhanced absorption. ada.orgnih.gov For example, a preclinical study utilizing a lipid-based delivery approach in Sprague Dawley rats reported a 51.25-fold increase in the bioavailability of a limonene-lipid formulation compared to pure oral d-limonene. ada.orgnih.gov Self-microemulsifying drug delivery systems (SMEDDS) have also been explored for improving the oral bioavailability of d-limonene. researchgate.netresearchgate.net Studies have shown that d-limonene loaded in optimized SMEDDS can achieve significantly improved oral bioavailability compared to free d-limonene. researchgate.net
Controlled Release Mechanisms
Controlling the release of d-limonene from delivery systems is crucial for maintaining its therapeutic efficacy over time and targeting specific sites. Nanoencapsulation technologies offer the ability to modulate the release rate of encapsulated compounds. mdpi.com Research into the release mechanisms of d-limonene from various delivery systems, such as nanocapsules and spray-dried powders, has been conducted. mdpi.comacs.orgrifst.ac.ir Studies evaluating the release profiles of encapsulated d-limonene in different media, such as water and simulated saliva, have indicated that the release can follow mechanisms like erosion-controlled processes or anomalous transport involving both diffusion and polymer erosion. rifst.ac.ir Mathematical models are often employed to understand and predict the release kinetics of d-limonene from these formulations. mdpi.comrifst.ac.ir The choice of wall materials in encapsulation systems significantly influences the release characteristics of d-limonene. mdpi.comresearchgate.net For instance, studies have shown that materials like maltodextrin (B1146171) can be suitable for controlling flavor release from spray-dried powders containing d-limonene. researchgate.net
Methodological Considerations in D-Limonene Research
Research into the biological activities and applications of d-limonene relies on a variety of experimental models, both in vitro and in vivo. These models are essential for understanding its mechanisms of action, evaluating its efficacy, and assessing potential effects.
In Vitro Model Systems
In vitro model systems play a crucial role in the initial stages of d-limonene research, allowing for controlled experiments on cells and tissues. These models are used to investigate cellular responses, mechanisms of action, and preliminary efficacy against various targets. Common in vitro models include the use of cell lines, such as human colorectal adenocarcinoma (Caco-2) cells and human chronic myeloid leukemia (K562) cells, to study antiproliferative effects. mdpi.compaom.pl Primary hepatocytes have also been used to assess the effects of d-limonene on normal cells. paom.pl Dissolution media are utilized to evaluate the release profiles of d-limonene from different formulations. researchgate.net Furthermore, multi-unit in vitro colon models are employed to study the fermentation of d-limonene-containing supplements and their impact on gut microbiota. researchgate.net These systems provide valuable insights into the direct effects of d-limonene at the cellular and tissue level.
Sustainability and Environmental Research of D-Limonene
D-limonene is increasingly recognized for its favorable environmental profile, positioning it as a sustainable alternative in various applications. This is largely attributed to its natural origin, biodegradability, and relatively low toxicity compared to many synthetic chemicals. htppl.co.inhtppl.co.inarrochem.comalliancechemical.com Research in this area focuses on understanding its life cycle, minimizing environmental impact during production and use, and exploring its role in green technologies. researchgate.netresearchgate.net
Bio-based and Natural Product Status
D-limonene is a naturally occurring monoterpene hydrocarbon predominantly found in the rinds of citrus fruits, particularly oranges, lemons, limes, and grapefruits. htppl.co.inunivarsolutions.noatamankimya.comherts.ac.uk It is the primary compound responsible for the characteristic citrus scent and is extracted from citrus peels, often as a byproduct of the orange juice industry or through processes like cold pressing or steam distillation. univarsolutions.noatamankimya.comherts.ac.uknih.gov Its origin from renewable plant resources classifies it as a bio-based and natural product. htppl.co.inhtppl.co.inalliancechemical.comunivarsolutions.no This natural origin and renewability are key aspects of its sustainability. htppl.co.inhtppl.co.inalliancechemical.com The content of d-limonene can be very high in citrus peel oil, sometimes exceeding 90%. atamankimya.comnih.govscentree.co
Production methods typically involve the extraction of essential oils from citrus fruit peels. herts.ac.uk Common techniques include cold pressing and steam distillation, which separate the essential oil containing d-limonene from the fruit matrix. atamankimya.comherts.ac.uknih.gov Further purification steps like distillation or filtration may be used to achieve higher purity levels. herts.ac.uk There is also emerging interest in the microbial production of d-limonene using genetically engineered microorganisms through fermentation processes. herts.ac.uk
The utilization of citrus waste for d-limonene extraction aligns with sustainable development goals by valorizing agricultural byproducts and reducing waste. alliancechemical.comresearchgate.netmdpi.com
Biodegradation and Environmental Fate
D-limonene is generally considered biodegradable, particularly under aerobic conditions. htppl.co.inhtppl.co.inarrochem.comalliancechemical.comregulations.govinchem.orgwho.int This means it can be broken down by microorganisms in the environment, reducing its persistence. regulations.govinchem.orgwho.intnih.gov Studies have shown microbial biotransformation of limonene (B3431351) by various bacteria and fungi. nih.govcore.ac.uk For instance, degradation rates in aerobic sewage sludge have been reported to range from 41% to 98% in 14 days. regulations.gov
However, the environmental fate of d-limonene is influenced by several factors, including its physical and chemical properties and environmental conditions. It is a volatile compound and can readily volatilize from water and soil into the atmosphere. regulations.govmst.dk In the atmosphere, gaseous d-limonene undergoes rapid reactions with oxidants like hydroxyl radicals, ozone, and nitrate (B79036) radicals, with calculated half-lives ranging from minutes to a few hours depending on the oxidant. regulations.govmst.dk These atmospheric reactions can contribute to aerosol and photochemical smog formation, particularly in polluted air with high nitrogen oxide levels. inchem.orgwho.int
In water, d-limonene is insoluble but can volatilize rapidly. mst.dkepa.gov It is also expected to adsorb significantly to sediment and suspended organic matter. inchem.orgwho.intmst.dk While acute toxicity to fish and Daphnia has been observed at certain concentrations, environmental concentrations in surface waters are typically much lower, suggesting a low risk for acute toxic effects on aquatic organisms. inchem.org No studies on chronic effects in aquatic environments were found in one review. inchem.org
In soil, d-limonene is expected to have low to slight mobility due to adsorption to soil particles. inchem.orgwho.intmst.dk Aerobic microbial degradation is an important pathway in soil, with estimated half-lives around 38.5 days in some studies. regulations.gov However, under anaerobic conditions, d-limonene appears to be persistent. regulations.gov
Research continues to explore the specific microbial pathways involved in d-limonene degradation and the factors influencing its rate in different environmental compartments. nih.govcore.ac.uk
| Environmental Compartment | Fate Processes | Persistence (Aerobic) | Persistence (Anaerobic) | Notes |
| Atmosphere | Volatilization, Rapid oxidation by OH, O₃, NO₃ radicals | Low | N/A | Contributes to aerosol and smog formation. inchem.orgwho.int |
| Water | Volatilization, Adsorption to sediment/organic matter, Biodegradation | Moderate | Persistent | Insoluble in water. univarsolutions.noepa.gov Low acute risk to aquatic organisms at typical environmental levels. inchem.org |
| Soil | Volatilization, Adsorption to soil, Microbial biodegradation | Moderate | Persistent | Low to slight mobility. inchem.orgwho.intmst.dk |
Note: Persistence is relative and depends on specific environmental conditions.
Future Directions and Emerging Research Avenues
Integration of Omics Technologies in D-Limonene Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is an emerging area in d-limonene research. These technologies offer a holistic approach to understanding the effects of d-limonene on biological systems. kmutnb.ac.thresearchgate.net
Transcriptomics: Studies have begun to use transcriptomics to investigate how d-limonene affects gene expression. For instance, transcriptomic analysis has been used to explore the mechanism by which d-limonene inhibits Candida tropicalis, revealing disruptions in metabolic pathways and cell wall/membrane biosynthesis. kmutnb.ac.th Future transcriptomic research can provide comprehensive insights into the genetic pathways modulated by d-limonene in various biological contexts, such as its reported anticancer or antimicrobial activities. frontiersin.orgkmutnb.ac.th
Metabolomics: Metabolomics allows for the large-scale study of metabolites within a biological system, providing a snapshot of cellular activity. nih.gov Research has shown that d-limonene can disrupt microbial energy metabolism by inhibiting key enzymes in pathways like the TCA cycle in Staphylococcus aureus. kmutnb.ac.th Future metabolomics studies can help identify the specific metabolic pathways and biomarkers influenced by d-limonene, offering a deeper understanding of its mechanisms of action and potential effects on host metabolism or the gut microbiota.
Integrated Omics: The integration of multiple omics technologies (multi-omics) is expected to provide a more comprehensive understanding of the complex interactions between d-limonene and biological systems. kmutnb.ac.thresearchgate.netmdpi.com This integrated approach can help correlate changes at the genomic or transcriptomic level with alterations in protein expression (proteomics) and metabolic profiles (metabolomics), offering a systems-level view of d-limonene's effects. Future research should aim to leverage multi-omics to unravel the intricate molecular networks influenced by d-limonene in various physiological and pathological conditions. kmutnb.ac.thresearchgate.net
Computational Chemistry and Molecular Modeling Studies of D-Limonene Interactions
Computational chemistry and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are becoming increasingly valuable tools in d-limonene research. ekb.egtandfonline.comacs.org These methods can provide insights into the potential interactions of d-limonene with biological targets at an atomic level, complementing experimental studies. ekb.egtandfonline.com
Molecular Docking: Molecular docking studies can predict the binding affinity and orientation of d-limonene to specific enzymes or receptors, offering insights into its potential mechanisms of action. ekb.egtandfonline.com For example, molecular docking has been used to investigate the potential interaction modes between novel d-limonene derivatives and the active site of human topoisomerase IIα, a target in cancer therapy. tandfonline.com Future research can utilize docking to screen potential targets for d-limonene and its derivatives, guiding the design of new experiments.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide dynamic information about the interactions between d-limonene and biological membranes or proteins over time. acs.orgresearchgate.net This can help understand how d-limonene permeates cell membranes or induces conformational changes in target molecules. acs.org Future molecular dynamics studies can simulate the behavior of d-limonene in complex biological environments, offering a more realistic picture of its interactions and informing the development of delivery systems.
DFT Calculations: Density Functional Theory (DFT) calculations can be used to determine the activity and reactivity of d-limonene and its derivatives, providing theoretical insights into their chemical behavior and potential reaction pathways. mdpi.com This can help predict which structural modifications might enhance desired properties or reactivity. mdpi.com
Synergistic Effects of D-Limonene with Other Phytochemicals
Investigating the synergistic effects of d-limonene with other phytochemicals is a promising area for future research. Given that d-limonene is often found as a major component in complex mixtures like essential oils, understanding how it interacts with other compounds can lead to the development of more effective natural product formulations. nih.gov
Research suggests that the antifungal activity of d-limonene in essential oils can be attributed to synergistic interactions with other bioactive phytochemical metabolites present in the oil.
Studies have also explored the synergistic effects of d-limonene in combination with conventional therapeutic agents, such as its ability to enhance the cytotoxicity of docetaxel (B913) in prostate cancer cells by increasing reactive oxygen species generation and inducing apoptosis. nih.gov
Future research should systematically investigate the synergistic potential of d-limonene with a wider range of phytochemicals and therapeutic agents using both in vitro and in vivo models. nih.gov This could lead to the identification of beneficial combinations for various health applications, potentially allowing for lower effective concentrations and reduced side effects.
Novel Derivatization and Structural Modification Studies
The structural modification and derivatization of d-limonene offer opportunities to enhance its biological activity, improve its physicochemical properties (such as solubility and stability), and potentially reduce toxicity. ajol.infoiscientific.orgdntb.gov.ua
Researchers have synthesized various derivatives of limonene (B3431351), including iodo-limonene and limonene epoxide, to investigate their properties. ajol.info
Studies have shown that certain limonene derivatives, such as β-amino alcohol-based derivatives, can exhibit enhanced biological activities, like anti-leishmanial potential, compared to the parent compound. iscientific.org
Future research should focus on the rational design and synthesis of novel d-limonene derivatives with targeted properties. dntb.gov.ua This could involve exploring different chemical reactions to modify the double bonds or the cyclic structure, aiming to improve bioavailability, target specificity, and potency for various applications. iscientific.orgrsc.org High-throughput screening of derivatized libraries could accelerate the identification of promising new compounds.
Translational Research Needs and Gaps in Fundamental Understanding
Despite the growing body of research on d-limonene, there remains a significant gap in translational research, hindering the transition of laboratory findings to clinical applications. frontiersin.org Several fundamental aspects also require further investigation.
Translational Gap: A key need is to bridge the gap between preclinical findings and clinical trials. frontiersin.org More rigorous human clinical trials are required to validate the efficacy of d-limonene for various health benefits and to determine optimal usage parameters.
Pharmacokinetic and Pharmacodynamic Studies: Detailed research is needed on the pharmacokinetic and pharmacodynamic properties of d-limonene and its metabolites in humans to understand their absorption, distribution, metabolism, and excretion, as well as their interactions with biological targets over time. nih.gov This is crucial for establishing appropriate and effective applications.
Mechanistic Elucidation: While some mechanisms of action have been proposed, a thorough understanding of the precise molecular pathways and targets through which d-limonene exerts its effects is still needed. nih.govmdpi.com Detailed mechanistic studies, potentially utilizing integrated omics approaches, are essential. kmutnb.ac.thresearchgate.net
Delivery Systems and Formulation: Issues such as poor water solubility, instability, and low bioavailability of d-limonene continue to impede its clinical use. frontiersin.org There is an urgent need for innovative delivery systems, such as nanoemulsions, liposomes, and other nanoformulations, to improve its solubility, stability, and targeted delivery. frontiersin.orgnih.govresearchgate.net
Standardization and Quality Control: For consistent and reliable results in both research and potential applications, standardization and quality control of d-limonene preparations are required.
Addressing these translational research needs and fundamental gaps in understanding will be critical for realizing the full therapeutic and industrial potential of d-limonene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
